4-Hydroxy Triamterene Sulfate, Sodium Salt

Description

Contextualization within Related Chemical Structures and Research Domains

4-Hydroxy Triamterene (B1681372) Sulfate (B86663), Sodium Salt, belongs to the pteridine (B1203161) class of heterocyclic compounds. nih.gov Pteridines are bicyclic molecules composed of fused pyrimidine (B1678525) and pyrazine (B50134) rings and are found in numerous biologically important molecules, including folic acid and riboflavin. nih.govpharmaffiliates.com The academic interest in pteridine derivatives is broad, spanning areas such as enzymology, cancer chemotherapy, and diuretic development. nih.govdrugbank.com

The primary research domain for 4-Hydroxy Triamterene Sulfate, Sodium Salt, is in the study of diuretics and the management of hypertension and edema. drugbank.comwikipedia.org It is the product of phase I and phase II metabolism of triamterene. drugbank.com Triamterene itself undergoes hydroxylation to form 4-hydroxy triamterene, which is then sulfated to produce 4-Hydroxy Triamterene Sulfate. nih.govdrugbank.com This metabolite is responsible for the majority of the diuretic and natriuretic effects observed after the administration of triamterene. drugbank.com Its mechanism of action involves the blockage of the epithelial sodium channel (ENaC) in the distal renal tubule, leading to increased sodium and water excretion while conserving potassium. wikipedia.orgnih.gov

The study of this compound is therefore intrinsically linked to research on ion channel pharmacology, drug metabolism, and the pathophysiology of conditions characterized by fluid retention. drugbank.comnih.gov

Historical Perspectives on Structural Analogues and Their Research Trajectories

The development of diuretics has a rich history, evolving from mercurial compounds to more specific and safer agents. acs.orgjapi.orgresearchgate.net The discovery of the diuretic properties of sulfanilamide (B372717) in the 1940s paved the way for the development of carbonic anhydrase inhibitors and subsequently, the thiazide diuretics in the 1950s, which revolutionized the treatment of hypertension. acs.orgjapi.org

The research that led to triamterene and its analogues was driven by the need for diuretics that did not cause significant potassium loss (hypokalemia), a common side effect of thiazide and loop diuretics. nih.gov The observation that the naturally occurring pteridine, xanthopterin, had renal effects spurred a medicinal chemistry campaign at Smith Kline and French Laboratories in the late 1950s and early 1960s to discover potassium-sparing diuretics. pharmaffiliates.com This research culminated in the synthesis and clinical investigation of triamterene, which was first launched in 1964. pharmaffiliates.com

Another important structural analogue in the class of potassium-sparing diuretics is amiloride (B1667095). While both triamterene and amiloride act by blocking the epithelial sodium channel, their research trajectories have shown some divergence. For instance, studies have compared their effects on urinary prostaglandin (B15479496) E2 excretion, with one study finding that an amiloride-hydrochlorothiazide combination enhanced renal PGE2 production, while the triamterene-hydrochlorothiazide combination decreased it.

The development of combination therapies, such as triamterene with hydrochlorothiazide, also represents a significant research trajectory. wikipedia.org These combinations aimed to leverage the natriuretic effects of thiazides while mitigating their potassium-wasting effects through the action of triamterene and its active metabolite. wikipedia.org

Current Gaps and Emerging Academic Research Questions Pertaining to the Compound

Despite decades of clinical use and research, several gaps in our understanding of this compound, remain, presenting fertile ground for future academic inquiry.

One area of emerging interest is the potential for non-diuretic effects of triamterene and its metabolites. While its action on the epithelial sodium channel in the kidney is well-established, the broader physiological consequences of this interaction, and the potential for off-target effects, are less understood. Research into whether 4-Hydroxy Triamterene Sulfate has clinically relevant effects on other tissues or cellular processes is an open question.

The long-term effects of sustained exposure to 4-Hydroxy Triamterene Sulfate are not fully elucidated. While the short-term renal effects are known, the consequences of chronic ENaC blockade by this active metabolite in various patient populations warrant further investigation. This includes its potential impact on renal function over time and its interaction with the aging process.

Furthermore, a more nuanced understanding of the pharmacokinetic and pharmacodynamic variability of 4-Hydroxy Triamterene Sulfate is needed. While it is known that plasma levels of the metabolite can vary between individuals, the full extent of the genetic and environmental factors contributing to this variability is an active area of research. For instance, the activity of the metabolizing enzyme CYP1A2 can influence the formation of the precursor, 4-hydroxy triamterene. nih.gov

Finally, the precise contribution of 4-Hydroxy Triamterene Sulfate to both the therapeutic and adverse effects of triamterene, particularly in complex patient populations such as those with renal or hepatic impairment, requires further detailed investigation. nih.gov Unraveling these aspects will be crucial for optimizing the therapeutic use of triamterene and for the potential development of new drugs targeting the same pathways.

Compound Information Table

| Compound Name | Synonyms |

| This compound | p-Hydroxytriamterene Sulfate Sodium; sodium 4-(2,4,7-triaminopteridin-6-yl)phenyl sulfate synzeal.comscbt.com |

| Triamterene | 2,4,7-triamino-6-phenylpteridine wikipedia.org |

| Amiloride | N-amidino-3,5-diamino-6-chloropyrazinecarboxamide |

| Hydrochlorothiazide | 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide |

| Xanthopterin | 2-amino-4,6-dihydroxypteridine |

Chemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 73756-87-3 | synzeal.comscbt.comschd-shimadzu.com |

| Molecular Formula | C₁₂H₁₀N₇NaO₄S | synzeal.comscbt.com |

| Molecular Weight | 371.31 g/mol | scbt.com |

| Appearance | Light Yellow Solid | scbt.com |

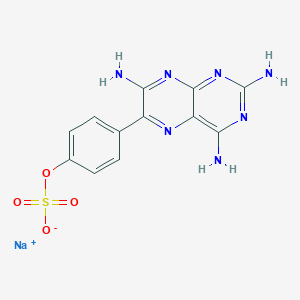

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;[4-(2,4,7-triaminopteridin-6-yl)phenyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O4S.Na/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFXCWANWRETCS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes and Mechanistic Elucidation

The primary established synthetic route to 4-Hydroxy Triamterene (B1681372) Sulfate (B86663), Sodium Salt addresses a key chemical challenge: the selective sulfation of the phenolic hydroxyl group in the presence of three reactive amino groups on the pteridine (B1203161) ring. Direct sulfation of 4-hydroxytriamterene is not feasible as it leads to a complex mixture of products due to competitive sulfation of the amino functionalities. The developed methodology circumvents this issue by introducing the sulfate group onto a precursor molecule before the pteridine ring is formed.

Retrosynthetic Analysis and Key Intermediate Synthesis

A logical retrosynthetic analysis of the target molecule, sodium 4-(2,4,7-triaminopteridin-6-yl)phenyl sulfate, disconnects the pteridine ring at the C6-aryl bond and the pyrazine (B50134) ring. This approach identifies two key building blocks: a substituted pyrimidine (B1678525) and a phenylacetonitrile derivative carrying the protected hydroxyl group.

Retrosynthetic Pathway:

This retrosynthetic strategy highlights the importance of tetra-n-butylammonium 4-(cyanomethyl)phenyl sulfate as a key intermediate. The synthesis of this intermediate is achieved in a two-step process starting from p-hydroxybenzylcyanide.

Sulfation: p-Hydroxybenzylcyanide is treated with a sulfur trioxide-pyridine complex. The pyridine acts as a mild Lewis base to temper the reactivity of SO3.

Salt Formation: The resulting sulfate is then reacted with tetra-n-butylammonium hydrogen sulfate to yield the desired tetra-n-butylammonium 4-(cyanomethyl)phenyl sulfate. This quaternary ammonium salt offers the advantage of being soluble in organic solvents, which is crucial for the subsequent condensation step.

The other key precursor, 2,4,6-triamino-5-nitrosopyrimidine , is prepared from the nitrosation of 2,4,6-triaminopyrimidine.

The final step in the established synthesis is the condensation of these two key intermediates. The reaction of tetra-n-butylammonium 4-(cyanomethyl)phenyl sulfate with 2,4,6-triamino-5-nitrosopyrimidine in the presence of a base, such as sodium 2-ethoxyethoxide, leads to the formation of the pteridine ring system and, after purification, yields the target compound, this compound.

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | p-Hydroxybenzylcyanide | 1. SO3-pyridine complex2. Tetra-n-butylammonium hydrogen sulfate | Tetra-n-butylammonium 4-(cyanomethyl)phenyl sulfate | 78% |

| 2 | Tetra-n-butylammonium 4-(cyanomethyl)phenyl sulfate, 2,4,6-triamino-5-nitrosopyrimidine | Sodium 2-ethoxyethoxide, aqueous methanol for recrystallization | This compound | 50-60% |

Catalytic Approaches in Synthetic Pathways

While the established synthesis relies on stoichiometric reagents, the broader field of pteridine synthesis has seen the exploration of catalytic methods. For the key C-C bond formation between the pyrimidine and the aryl group, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, represent a viable catalytic alternative.

In a hypothetical catalytic approach for the synthesis of a 4-hydroxytriamterene precursor, a halogenated pteridine derivative could be coupled with a suitably protected 4-hydroxyphenylboronic acid.

Hypothetical Catalytic Route:

This approach would require the synthesis of a protected 6-halopteridine, which can be challenging. However, the potential benefits include milder reaction conditions and broader substrate scope. Research in the synthesis of 6-aryl-2,4-diaminopyrimidines and triazines has demonstrated the feasibility of using palladium catalysts for similar transformations.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The reported yield for the condensation step in the established synthesis of this compound is in the range of 50-60%. Optimization of this reaction could focus on several parameters:

Base: The choice and stoichiometry of the base are critical for the deprotonation of the phenylacetonitrile derivative and for catalyzing the condensation and cyclization steps. A systematic screening of different alkoxide bases (e.g., sodium methoxide, sodium ethoxide) and non-nucleophilic organic bases could identify more efficient promoters.

Solvent: The solvent system influences the solubility of the reactants and intermediates and can affect the reaction rate and selectivity. While the established procedure uses an alcohol, exploring aprotic polar solvents like DMF or DMSO, which are often used in similar condensation reactions, might improve the yield.

Temperature and Reaction Time: A detailed study of the temperature profile and reaction time could reveal the optimal conditions to maximize product formation while minimizing the degradation of reactants or products.

Purification: The current method relies on recrystallization. The development of alternative purification techniques, such as column chromatography on a suitable stationary phase, could potentially improve the isolated yield.

| Parameter | Potential Optimization Strategies | Expected Outcome |

| Base | Screening of various alkoxide and non-nucleophilic bases | Improved reaction rate and yield |

| Solvent | Exploration of aprotic polar solvents (DMF, DMSO) | Enhanced solubility and reaction efficiency |

| Temperature | Systematic variation of reaction temperature | Minimized side reactions and degradation |

| Reaction Time | Monitoring the reaction progress to determine the optimal duration | Prevention of product degradation and by-product formation |

Novel Synthetic Approaches and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methodologies. The synthesis of this compound could benefit from the incorporation of green chemistry principles.

Exploration of Sustainable Synthetic Methodologies

Several green chemistry approaches could be envisioned for the synthesis of this compound and its intermediates:

Use of Greener Solvents: The established synthesis utilizes organic solvents. Replacing these with more environmentally friendly alternatives, such as bio-derived solvents or even water (if reactant solubility can be managed, for example, through the use of phase-transfer catalysts), would significantly improve the greenness of the process.

Biocatalysis: While not yet applied to this specific molecule, the field of biocatalysis offers intriguing possibilities. Enzymes are highly selective and operate under mild conditions. The biosynthesis of pteridines in nature involves a series of enzymatic steps, suggesting that a chemoenzymatic approach could be developed in the future. For instance, an engineered enzyme could potentially perform the selective sulfation of 4-hydroxytriamterene, obviating the need for a protecting group strategy.

Chemo- and Regioselective Synthesis Strategies

The established synthesis of this compound relies on a highly chemo- and regioselective condensation reaction, often referred to as the Timmis synthesis of pteridines.

The regioselectivity of this reaction is dictated by the initial nucleophilic attack of the carbanion generated from the phenylacetonitrile derivative on the electrophilic nitroso group of the pyrimidine. This is followed by an intramolecular condensation between one of the pyrimidine's amino groups and the nitrile functionality, leading to the formation of the pyrazine ring. This specific reaction sequence ensures the formation of the desired 6-substituted pteridine isomer.

Future research into novel chemo- and regioselective strategies could explore alternative ways to activate the C6 position of the pyrimidine ring or to direct the cyclization to form the desired pteridine isomer.

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues and chemically modified derivatives of 4-Hydroxy Triamterene Sulfate is pivotal for structure-activity relationship (SAR) studies, which aim to understand how chemical structure influences biological activity. These studies can lead to the development of molecules with improved pharmacological profiles. General synthetic strategies for pteridine derivatives, the core structure of 4-Hydroxy Triamterene Sulfate, often involve the condensation of a pyrimidine precursor with a suitable carbonyl compound.

One of the primary methods for pteridine synthesis is the Gabriel-Isay condensation, which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. Another common approach is the Timmis reaction, which condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group, offering regioselective control over the substitution pattern. nih.gov

While specific synthetic routes for a wide array of 4-Hydroxy Triamterene Sulfate analogues are not extensively detailed in publicly available literature, the synthesis of derivatives of the parent compound, triamterene, provides a foundational understanding. For instance, the synthesis of various triazine derivatives has been explored to establish SAR for their potential as inhibitors of specific enzymes. nih.govnih.gov These studies often involve modifying substituents on the pteridine ring to observe the effects on biological targets.

| Derivative Class | General Synthetic Approach | Potential Application |

| Alkyl/Aryl Pteridine Analogues | Modification of the starting materials in Gabriel-Isay or Timmis synthesis. | SAR studies for diuretic activity. |

| Heterocyclic-fused Pteridines | Condensation with heterocyclic dicarbonyl compounds. | Exploration of novel biological targets. |

| Modified Phenyl Group Derivatives | Synthesis starting from substituted phenylacetonitriles. | Investigating the role of the phenyl group in metabolism. |

This table provides a conceptual overview of potential synthetic strategies for analogues based on established pteridine chemistry.

Derivatization for Mechanistic Probing

The chemical derivatization of 4-Hydroxy Triamterene Sulfate is a powerful tool for probing the mechanisms of its formation and interaction with biological systems. By introducing specific chemical groups, researchers can investigate enzyme-substrate interactions, metabolic stability, and the roles of different functional groups in the molecule's activity.

For example, replacing the hydroxyl group on the phenyl ring with other functionalities could help in understanding the specificity of the sulfotransferase enzymes responsible for its conjugation. Similarly, modifications to the amino groups on the pteridine ring could elucidate their importance in the compound's interaction with transporters or metabolic enzymes. While specific derivatization studies on 4-Hydroxy Triamterene Sulfate for mechanistic probing are not widely reported, the principles of such studies are well-established in medicinal chemistry. The synthesis and SAR studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as molecular probes for tau protein provide a relevant example of how derivatization is used to develop tools for biological investigation. rsc.org

Isotopic Labeling for Research Applications

Isotopic labeling is an indispensable technique in drug metabolism and pharmacokinetic studies. The introduction of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), into the structure of 4-Hydroxy Triamterene Sulfate allows for its use as an internal standard in quantitative bioanalytical methods and as a tracer to follow its metabolic fate.

Deuterium-labeled 4-Hydroxy Triamterene Sulfate, specifically 4-Hydroxy triamterene sulfate-d4 sodium, is commercially available, indicating its use in research. medchemexpress.com The deuterium atoms are typically introduced into the phenyl ring of the molecule. The synthesis of such labeled compounds often involves using a deuterated starting material in the synthetic sequence. The primary application of isotopically labeled metabolites is in mass spectrometry-based assays, where the mass difference between the labeled and unlabeled compound allows for precise quantification.

| Isotopically Labeled Compound | Isotope | Typical Position of Label | Primary Research Application |

| 4-Hydroxy Triamterene Sulfate-d4 | Deuterium (D) | Phenyl ring | Internal standard for quantitative mass spectrometry |

| ¹³C-labeled 4-Hydroxy Triamterene Sulfate | Carbon-13 (¹³C) | Pteridine or Phenyl ring | Metabolic flux analysis |

| ¹⁵N-labeled 4-Hydroxy Triamterene Sulfate | Nitrogen-15 (¹⁵N) | Pteridine ring amino groups | Elucidation of metabolic pathways |

This table outlines common isotopic labeling strategies and their applications in the study of 4-Hydroxy Triamterene Sulfate.

Chiral Synthesis and Stereochemical Control

The structure of this compound itself is achiral, meaning it does not have a non-superimposable mirror image. Therefore, classical chiral synthesis or stereochemical control is not directly applicable to the synthesis of this specific molecule.

However, the principles of chiral synthesis and stereochemical control become relevant when considering the synthesis of certain structural analogues or derivatives that may possess chiral centers. For instance, if a substituent introduced onto the pteridine ring or the phenyl group creates a stereocenter, then stereoselective synthetic methods would be necessary to produce a single enantiomer. The separation of chiral compounds is a significant area of pharmaceutical research, as different enantiomers of a drug can have vastly different pharmacological and toxicological properties. wvu.edumdpi.com

While there is no evidence in the current literature to suggest that 4-Hydroxy Triamterene Sulfate or its immediate metabolites are chiral, the potential for creating chiral derivatives for research purposes exists. In such cases, synthetic strategies would need to employ chiral catalysts, chiral auxiliaries, or enzymatic resolutions to achieve the desired stereochemical outcome. The stereoselectivity of reactions like the Viscontini reaction in pteridine synthesis, which proceeds via an Amadori rearrangement, highlights the importance of stereochemical considerations in this chemical space. nih.gov

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and quantifying 4-Hydroxy Triamterene (B1681372) Sulfate (B86663), Sodium Salt. These methods provide detailed information on the compound's atomic and molecular composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. While specific 1D and 2D NMR data for 4-Hydroxy Triamterene Sulfate, Sodium Salt are not widely available in the public domain, the principles of NMR spectroscopy allow for the theoretical prediction of its spectral characteristics based on its known structure.

1D NMR (¹H and ¹³C): A ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the phenyl and pteridine (B1203161) rings. The chemical shifts of the phenyl protons would be influenced by the electron-withdrawing sulfate group. The protons of the amino groups on the pteridine ring would likely appear as broad signals. In a ¹³C NMR spectrum, distinct resonances would be observed for each carbon atom in the molecule, with the carbon atom attached to the sulfate group showing a characteristic downfield shift.

2D NMR (COSY, HSQC, HMBC): To definitively assign the proton and carbon signals and to establish connectivity within the molecule, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations within the phenyl and pteridine ring systems.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon skeleton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the position of the sulfate group on the phenyl ring and the connectivity between the phenyl and pteridine moieties. sdsu.edu

A combination of these 2D NMR experiments would provide a comprehensive and unambiguous structural elucidation of this compound. nih.govsdsu.edu

Mass Spectrometry (MS) Applications (High-Resolution MS, Tandem MS, Ion Mobility MS)

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound. This is critical for confirming the identity of the metabolite and distinguishing it from other potential metabolites with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Tandem MS is invaluable for structural elucidation by analyzing the fragmentation patterns of a selected precursor ion. For this compound, MS/MS analysis would likely involve the selection of the deprotonated molecule [M-Na]⁻ or the protonated molecule [M+H]⁺ as the precursor ion. Collision-induced dissociation (CID) would then generate characteristic product ions. A key fragmentation pathway for sulfated compounds is the neutral loss of SO₃ (80 Da). nih.govnih.gov Therefore, a prominent fragment ion corresponding to [M-Na-SO₃]⁻ or [M+H-SO₃]⁺ would be expected. Further fragmentation of the resulting 4-hydroxytriamterene ion would provide additional structural information about the pteridine and phenyl rings.

Ion Mobility MS: This technique separates ions based on their size, shape, and charge. It can provide an additional dimension of separation, helping to resolve isomeric metabolites and provide information about the three-dimensional structure of the 4-Hydroxy Triamterene Sulfate ion in the gas phase.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, offering a "fingerprint" for identification.

Infrared (IR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, although this may be absent in the salt form.

N-H stretching: Bands in the region of 3100-3500 cm⁻¹ corresponding to the amino groups.

Aromatic C-H stretching: Signals typically appear above 3000 cm⁻¹.

C=N and C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region from the pteridine and phenyl rings.

S=O and S-O stretching: Strong, characteristic bands for the sulfate group, typically found in the regions of 1210-1270 cm⁻¹ (asymmetric stretch) and 1030-1070 cm⁻¹ (symmetric stretch). nih.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the sulfate group would also be expected to produce a distinct Raman signal. For pteridine derivatives, characteristic ring breathing and deformation modes would be observable. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. A study utilizing capillary electrophoresis with UV detection has reported on the analysis of triamterene and its main metabolite, hydroxytriamterene sulfate. nih.gov While a specific UV-Vis spectrum for the isolated sodium salt is not provided, the pteridine ring system, being a chromophore, is expected to exhibit strong absorbance in the UV region. The absorption maxima and molar absorptivity would be dependent on the pH and solvent used for the analysis. The UV spectrum is a valuable tool for quantitative determination in HPLC and capillary electrophoresis methods.

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from complex biological matrices or from mixtures containing the parent drug and other metabolites.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound.

Method Parameters: A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often used to achieve optimal separation of the polar metabolite from the less polar parent drug, triamterene.

Detection Modes:

UV/Vis Detection: Due to the strong UV absorbance of the pteridine ring, UV detection is a common and robust method for the quantification of 4-Hydroxy Triamterene Sulfate. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. nih.govnih.govmdpi.commdpi.com

Fluorescence Detection: Triamterene and its hydroxylated metabolite are known to be fluorescent. researchgate.net Fluorescence detection offers higher sensitivity and selectivity compared to UV detection. The excitation and emission wavelengths would need to be optimized for maximum signal intensity. A study on triamterene and its metabolite used an excitation wavelength of 325 nm for laser-induced fluorescence detection. nih.gov

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity. This is particularly useful for analyzing complex biological samples where co-eluting interfering substances may be present. LC-MS/MS, using multiple reaction monitoring (MRM), allows for highly specific and sensitive quantification.

Data Table: Exemplary HPLC Method Parameters (Hypothetical)

| Parameter | Value |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| UV Detection | 254 nm and 360 nm |

| Fluorescence Detection | Excitation: 360 nm, Emission: 440 nm |

Gas Chromatography (GC) and Capillary Electrophoresis (CE) Applications

Gas Chromatography (GC): Direct analysis of this compound by Gas Chromatography is generally not feasible. The compound's salt nature, high polarity, and low volatility make it unsuitable for GC, which requires analytes to be volatile and thermally stable. Analysis would necessitate a derivatization step to convert the polar, non-volatile analyte into a more volatile and thermally stable derivative suitable for the GC system. GC-MS-based metabolomics can identify a wide range of small molecules, but typically requires such derivatization for compounds like this metabolite. nih.gov

Capillary Electrophoresis (CE): Capillary Electrophoresis has proven to be a simple, rapid, and effective technique for the analysis of Triamterene and its primary metabolite, 4-Hydroxy Triamterene Sulfate. nih.gov Methods have been developed for the direct determination of this metabolite in biological fluids like urine, which is a significant advantage as it often eliminates the need for complex sample extraction procedures. nih.govnih.gov

One validated CE method utilizes a fused-silica capillary and a phosphate (B84403) buffer as the separation electrolyte. nih.gov The technique's high separation capability combined with sensitive detection methods allows for efficient analysis. For instance, analysis times can be as short as 2.5 to 10 minutes, depending on the specific method and detection system used. nih.gov

Detection is commonly achieved using ultraviolet (UV) absorbance, but for enhanced sensitivity, laser-induced fluorescence (LIF) detection is employed. The native fluorescence of the hydroxytriamterene sulfate metabolite makes LIF a particularly powerful tool. When comparing the two detection methods, LIF can offer a significantly lower limit of quantification, making it ideal for detecting the low concentrations often found in clinical samples. nih.gov

Table 1: Comparison of CE Detection Methods for 4-Hydroxy Triamterene Sulfate Analysis nih.gov

| Parameter | CE-UV Method | CE-LIF Method |

|---|---|---|

| Detector | Ultraviolet (UV) Absorbance | Laser-Induced Fluorescence (LIF) |

| Limit of Quantification (LOQ) | 400 ng/mL | 50 ng/mL |

| Analysis Time (Run Time) | < 10 minutes | < 2.5 minutes |

| Sample Pre-treatment | Direct urine analysis feasible | Direct urine analysis feasible |

Hyphenated Techniques (LC-MS, GC-MS, CE-MS)

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the definitive identification and quantification of metabolites. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the cornerstone technique for analyzing polar, non-volatile compounds like 4-Hydroxy Triamterene Sulfate in complex biological matrices. The separation power of liquid chromatography is combined with the high sensitivity and specificity of mass spectrometry, which provides molecular weight and structural information, confirming the identity of the analyte. While specific LC-MS parameters for the sodium salt are not detailed in the provided results, general metabolomics workflows frequently utilize LC-MS for its ability to handle large numbers of samples and generate comprehensive data on metabolites present. youtube.com

GC-MS (Gas Chromatography-Mass Spectrometry): As discussed previously, direct analysis of the title compound by GC-MS is impractical without derivatization. While a powerful tool for analyzing volatile compounds, its application to this specific polar salt is limited. nih.govpomics.com Non-targeted GC-MS analysis is often used to gain a broad overview of metabolite profiles in plant extracts and other biological samples. pomics.com

CE-MS (Capillary Electrophoresis-Mass Spectrometry): The direct coupling of capillary electrophoresis with mass spectrometry combines the high separation efficiency of CE with the sensitive and accurate identification capabilities of MS. nih.gov This powerful combination is attractive for analyzing complex samples and has been applied successfully in the biopharmaceutical industry. A nano sheath-flow interface is one common method for linking the CE instrument to the mass spectrometer. nih.gov

Crystallographic Studies and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient or its metabolites, including crystallinity and polymorphism, are critical parameters. X-ray diffraction techniques are the definitive methods for investigating these properties. nih.gov

Single-Crystal X-Ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. mdpi.com This allows for the unambiguous determination of the molecule's absolute structure, including bond lengths, bond angles, and stereochemistry. mdpi.com For a compound like this compound, obtaining a high-quality single crystal would allow for the confirmation of its molecular structure and an in-depth analysis of its crystal packing and intermolecular interactions, such as hydrogen bonding. mdpi.com

While SCXRD studies have been performed on the parent compound, Triamterene, and its co-crystals, specific single-crystal data for this compound is not available in the surveyed literature. nih.gov In a typical SCXRD analysis, suitable crystals are grown and irradiated with an X-ray beam, and the resulting diffraction pattern is analyzed to generate a model of the crystal structure. mdpi.com

Powder X-Ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of crystalline materials. nih.gov It is used to identify crystalline phases, assess sample purity, and detect polymorphism—the existence of multiple crystal forms of the same compound. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint." govinfo.gov

In the context of this compound, PXRD would be used to:

Confirm the crystalline nature of a bulk sample.

Distinguish it from amorphous (non-crystalline) forms or other salt forms.

Monitor for any changes in the crystal structure during manufacturing or storage (phase transitions).

Studies on related compounds, such as solid dispersions of Triamterene, have used PXRD to confirm the formation of new solid phases, often indicated by the appearance of a halo pattern for amorphous solids or new peaks for crystalline ones. nih.gov The thermal dehydration of other sulfate-containing minerals has also been successfully studied using a combination of thermal analysis and in-situ high-temperature PXRD to identify the different crystalline phases that form upon heating. unich.it

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. researchgate.net They are vital in the pharmaceutical industry for characterizing the stability and composition of materials. labmanager.comcn-henven.com

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Phase Transitions and Decomposition

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. mdpi.com This technique detects thermal events such as melting, crystallization, glass transitions, and solid-state phase transitions. researchgate.net For this compound, a DSC analysis would reveal:

Endothermic Peaks: Indicating melting, boiling, sublimation, desolvation (loss of solvent), or dehydration (loss of water).

Exothermic Peaks: Indicating crystallization or decomposition.

In studies of Triamterene solid dispersions, the disappearance of the endothermic melting peak for Triamterene in DSC thermograms was used as evidence of the formation of a new, amorphous solid dispersion. nih.gov

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. particletechlabs.com It is primarily used to determine the thermal stability and composition of a material, quantifying phenomena such as the loss of water or solvents, or decomposition at higher temperatures. labmanager.comparticletechlabs.com A TGA analysis of this compound would quantify the mass loss associated with the removal of any bound water or solvent molecules and identify the temperature at which the compound begins to decompose. The thermal dehydration of various sulfate compounds has been studied using TGA to determine the temperature ranges and mass loss associated with the stepwise removal of water molecules. unich.itepslibrary.at

Table 2: Illustrative Thermal Analysis Data for a Hydrated Pharmaceutical Salt

| Technique | Observed Event | Temperature Range (°C) | Interpretation |

|---|---|---|---|

| TGA | Mass Loss (~5-10%) | 60 - 120 °C | Loss of bound water (dehydration) |

| DSC | Broad Endotherm | 60 - 120 °C | Energy absorbed during dehydration |

| TGA | Significant Mass Loss | > 250 °C | Onset of thermal decomposition |

| DSC | Sharp Endotherm/Exotherm | > 250 °C | Melting with decomposition or decomposition event |

Note: This table is illustrative and does not represent actual experimental data for this compound, which is not available in the searched literature.

Investigations into Metabolic Transformations and Biochemical Interactions in Vitro/theoretical Focus

Enzymatic Biotransformation Pathways (In Vitro Models)

The transformation of xenobiotics is a fundamental biological process, primarily orchestrated by a suite of specialized enzymes. In vitro models, such as human liver microsomes, provide a reductionist environment to study these biotransformation pathways with precision. The formation of 4-Hydroxy Triamterene (B1681372) Sulfate (B86663) from its parent compound, Triamterene, involves a sequential two-step metabolic process: an initial hydroxylation reaction followed by a sulfation conjugation. nih.govresearchgate.net

The identification and quantification of Triamterene and its metabolites from in vitro incubation mixtures rely on sophisticated analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, widely used for its ability to separate and measure the concentrations of the parent drug and its hydroxylated and sulfated metabolites. nih.govnih.gov For instance, reversed-phase HPLC methods have been successfully employed to determine the rate of Triamterene hydroxylation in microsomal incubations. nih.gov

Further advancements in analytical science have introduced other powerful techniques. Capillary electrophoresis (CE), particularly when coupled with laser-induced fluorescence (LIF) detection, offers enhanced sensitivity for the direct determination of Triamterene and its primary metabolite, 4-Hydroxy Triamterene Sulfate. nih.gov Compared to conventional UV detection, LIF detection provides a significantly lower limit of quantification. nih.gov Thin-layer chromatography (TLC) has also been utilized as a specific and sensitive method to measure both Triamterene and its metabolites concurrently. nih.gov A typical workflow for metabolite identification begins with the incubation of the parent compound in an in vitro system like liver microsomes, followed by sample extraction and analysis using techniques like liquid chromatography-high resolution mass spectrometry to elucidate metabolite structures. youtube.com

The biotransformation of Triamterene to 4-Hydroxy Triamterene Sulfate is a two-phase process. The initial and rate-limiting step is the hydroxylation of Triamterene at the 4'-position (para-position) to form p-hydroxytriamterene. nih.govnih.gov This Phase I reaction is immediately followed by a Phase II conjugation reaction, where the hydroxylated intermediate is sulfated by cytosolic sulfotransferases to form the pharmacologically active p-hydroxytriamterene sulfuric acid ester. nih.govnih.gov The co-substrate for this sulfation reaction is adenosine (B11128) 3′-phosphate 5′-phosphosulfate (PAPS), often referred to as 'active sulfate'. taylorfrancis.com

In vitro studies using human liver microsomes have been conducted to determine the kinetic parameters of the initial hydroxylation step. These experiments measure the initial rates of 4'-hydroxy-triamterene formation across a range of Triamterene concentrations.

| Donor Liver Microsomes | Km (μM) | Vmax (pmol/min/mg protein) |

|---|---|---|

| Donor 1 | 60 | 177 |

| Donor 2 | 142 | 220 |

Data derived from in vitro incubation studies with human liver microsomes. nih.gov

The enzymatic machinery responsible for the critical hydroxylation step of Triamterene has been pinpointed through in vitro studies. The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, are central to the metabolism of many drugs. Research using human liver microsomes and a panel of selective CYP inhibitors has demonstrated that the 4'-hydroxylation of Triamterene is mediated almost exclusively by the CYP1A2 isoform. nih.gov

The role of CYP1A2 was confirmed in experiments where its selective inhibitor, Furafylline, caused a complete inhibition of 4'-hydroxy-triamterene formation. nih.gov Other inhibitors for different CYP isoforms showed significantly less impact, reinforcing the primary role of CYP1A2. nih.gov The subsequent sulfation step is carried out by a different class of enzymes, the cytosolic sulfotransferases, which are responsible for transferring a sulfonate group to the hydroxylated metabolite. nih.govtaylorfrancis.com

| Inhibitor | Concentration (μM) | Target CYP Enzyme | Mean Inhibition of 4'-hydroxy-TA formation |

|---|---|---|---|

| Furafylline | 25 | CYP1A2 | -100% |

| Omeprazole | 250 | CYP1A2/CYP2C19 | -30% |

| Ketoconazole | 25 | CYP3A | -18% |

| Coumarin | 25 | CYP2A6 | -11% |

| Quinidine | 25 | CYP2D6 | -9% |

| Erythromycin | 250 | CYP3A | -8% |

Data from in vitro studies using human liver microsomes. nih.gov

Molecular Interactions with Biological Macromolecules (In Vitro)

Beyond metabolic transformation, the interaction of a compound with biological macromolecules, such as proteins, is a critical determinant of its distribution and activity. In vitro binding assays using purified proteins or plasma allow for the quantification of these interactions.

The binding of a drug or its metabolites to plasma proteins can significantly affect their pharmacokinetic profile, as only the unbound fraction is generally considered free to exert pharmacological effects or be cleared from the body. nih.govbioivt.com In vitro studies, often employing techniques like equilibrium dialysis, have been used to determine the fraction of 4-Hydroxy Triamterene Sulfate that binds to plasma proteins. nih.govbioivt.com

Studies have shown that the sulfate metabolite exhibits a high degree of protein binding. The fraction of unbound hydroxytriamterene sulfuric acid ester in plasma is considerably lower than that of its parent compound, Triamterene. nih.gov This strong binding to plasma proteins likely contributes to its lower renal clearance compared to Triamterene. nih.gov

| Compound | Mean Unbound Fraction (fu) in Plasma |

|---|---|

| Triamterene | 0.39 |

| Hydroxytriamterene Sulfuric Acid Ester | 0.10 |

Data obtained from studies in normal male volunteers. nih.gov

In vitro systems are also crucial for assessing the potential of a compound to inhibit or activate metabolic enzymes, which is fundamental to predicting drug-drug interactions. While the focus is on the sulfate metabolite, studies on the parent compound, Triamterene, provide insight into interactions with the very enzyme system responsible for its metabolism.

In vitro experiments have demonstrated that Triamterene can act as a competitive inhibitor of CYP1A2, the same enzyme that metabolizes it. nih.gov This was shown in studies assessing the effect of Triamterene on the 3-demethylation of caffeine (B1668208), a known CYP1A2 substrate. The inhibition constant (Ki) is a measure of the inhibitor's potency.

| Study Subject | Inhibition Type | Ki of Triamterene (μM) |

|---|---|---|

| Donor 1 Microsomes | Competitive | 65 |

| Donor 2 Microsomes | Competitive | 111 |

Data represents the competitive inhibition of caffeine 3-demethylation by Triamterene in human liver microsomes. nih.gov

This finding indicates that Triamterene itself can modulate the activity of CYP1A2, which has implications for its own metabolism and that of other drugs cleared by this pathway. nih.gov

Binding to Transport Proteins (In Vitro Models)

The interaction of 4-Hydroxy Triamterene Sulfate, the principal and pharmacologically active metabolite of Triamterene, with plasma proteins is a significant factor in its disposition. In vitro evidence and pharmacokinetic analyses suggest that this metabolite is extensively bound to plasma proteins. This high degree of protein binding is thought to contribute to its lower renal clearance when compared to its parent compound, Triamterene, by limiting its availability for glomerular filtration. pharmacompass.compharmacompass.com While precise quantitative values from dedicated in vitro binding assays are not extensively detailed in publicly available literature, the pharmacokinetic behavior strongly indicates a high percentage of binding. The primary binding protein for many acidic drugs and drug metabolites is serum albumin.

Table 1: In Vitro Protein Binding Characteristics of 4-Hydroxy Triamterene Sulfate Data inferred from pharmacokinetic studies.

| Parameter | Finding | Implication |

|---|---|---|

| Plasma Protein Binding | High (exact percentage not specified in sources) | Low unbound fraction in plasma, limiting glomerular filtration. pharmacompass.compharmacompass.com |

| Primary Binding Protein | Likely Serum Albumin | Common for acidic sulfate conjugates. |

Cellular Uptake and Efflux Mechanisms (In Vitro Cell Line Models)

The secretion of 4-Hydroxy Triamterene Sulfate into the urine is a critical step in its elimination and is facilitated by the coordinated action of drug transporters in the renal tubules. While direct in vitro studies on cell lines specifically examining 4-Hydroxy Triamterene Sulfate are limited, the transport mechanisms can be inferred from the known pathways for its parent compound and other organic anions and cations.

Transporter-Mediated Cellular Permeation Studies

The parent compound, Triamterene, is known to be a substrate of the human organic cation transporter 2 (hOCT2). This transporter is located on the basolateral membrane of proximal tubule cells and is responsible for the uptake of compounds from the blood into the renal cells. Given that 4-Hydroxy Triamterene Sulfate is the major active form of the drug, it is plausible that it also interacts with renal uptake transporters. As a sulfate conjugate, it possesses anionic properties, suggesting potential interaction with Organic Anion Transporters (OATs), which are also expressed on the basolateral membrane of renal tubular cells and are key to the uptake of a wide range of anionic drugs and metabolites. However, specific in vitro studies using transfected cell lines (e.g., HEK293) to confirm the role of hOCT2 or OATs in the direct uptake of 4-Hydroxy Triamterene Sulfate are not widely documented.

Mechanisms of Intracellular Accumulation

Following uptake into renal tubular cells, the intracellular concentration of 4-Hydroxy Triamterene Sulfate is determined by the balance between this uptake and active efflux into the tubular lumen. The parent drug, Triamterene, is a known substrate for efflux transporters of the Multidrug and Toxin Extrusion (MATE) family, such as MATE1 and MATE2-K. These transporters are located on the apical membrane of the proximal tubule cells and mediate the secretion of organic cations into the urine. It is highly probable that 4-Hydroxy Triamterene Sulfate is also a substrate for apical efflux transporters. Its anionic nature suggests it could be a substrate for Multidrug Resistance-Associated Proteins (MRPs), such as MRP2 or MRP4, which are known to transport sulfate conjugates out of cells. The efficient secretion of the metabolite from the cell prevents significant intracellular accumulation and completes the process of renal elimination.

Table 2: Postulated Cellular Transport Mechanisms for 4-Hydroxy Triamterene Sulfate in In Vitro Models Based on the known transport of the parent compound and general principles of drug transport.

| Transport Phase | Transporter Family (Hypothesized) | Cellular Location | Cell Line Model for Study |

|---|---|---|---|

| Cellular Uptake | Organic Cation Transporters (e.g., hOCT2) / Organic Anion Transporters (OATs) | Basolateral Membrane of Renal Proximal Tubule | Human Embryonic Kidney (HEK293) cells |

| Cellular Efflux | Multidrug and Toxin Extrusion (MATEs) / Multidrug Resistance-Associated Proteins (MRPs) | Apical Membrane of Renal Proximal Tubule | Madin-Darby Canine Kidney (MDCK) cells |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries (bond lengths and angles) and relative energies of different conformations or isomers.

For the pteridine (B1203161) core common to Triamterene (B1681372) and its metabolites, DFT has been used to study tautomeric stability and structural parameters. Such calculations on 4-Hydroxy Triamterene Sulfate (B86663) would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. Key parameters that would be determined include the planarity of the pteridine ring system and the orientation of the sulfate and hydroxyl groups. While specific DFT data for the 4-Hydroxy Triamterene Sulfate metabolite is not readily published, calculations on the parent Triamterene provide a reference.

Table 1: Representative Theoretical Bond Lengths for Triamterene (as a proxy) (Note: This is illustrative data based on typical DFT calculations for heterocyclic systems and does not represent experimentally verified data for 4-Hydroxy Triamterene Sulfate)

| Bond | Predicted Bond Length (Å) |

| C-N (in ring) | 1.33 - 1.39 |

| C=N (in ring) | 1.30 - 1.34 |

| C-C (in ring) | 1.40 - 1.45 |

| C-NH2 | 1.36 |

| C-Phenyl | 1.48 |

A significant application of quantum chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra and confirming the chemical structure of metabolites.

UV-Vis Spectroscopy: The distinct fluorescence of 4-Hydroxy Triamterene Sulfate is a key characteristic. Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. These calculations help explain the electronic transitions responsible for its fluorescent properties.

IR Spectroscopy: DFT calculations can also predict vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. Each predicted frequency corresponds to a specific vibrational mode of the molecule (e.g., N-H stretching, C=N stretching, S=O stretching from the sulfate group).

Table 2: Predicted Spectroscopic Parameters (Illustrative for the Pteridine Class) (Note: These are typical ranges and values expected from quantum chemical calculations for this class of compounds.)

| Parameter | Predicted Value/Range | Spectroscopic Method |

| ¹H NMR Shift (Aromatic) | 7.0 - 8.5 ppm | NMR |

| ¹³C NMR Shift (Aromatic) | 110 - 160 ppm | NMR |

| UV-Vis λ_max | 350 - 450 nm | UV-Vis |

| IR Frequency (S=O Stretch) | 1340 - 1420 cm⁻¹ | IR |

| IR Frequency (N-H Stretch) | 3300 - 3500 cm⁻¹ | IR |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

The behavior of 4-Hydroxy Triamterene Sulfate is heavily influenced by its environment, particularly in aqueous solution within the body. MD simulations can model the explicit interactions between the solute molecule and surrounding water molecules. These simulations provide insights into:

Hydration Shell: How water molecules arrange around the charged sulfate group and the polar hydroxyl and amine groups.

Conformational Dynamics: How the molecule flexes and changes shape over time in solution. This is particularly relevant for the orientation of the phenyl ring relative to the pteridine core and the rotational freedom of the sulfate group.

As a metabolite, 4-Hydroxy Triamterene Sulfate must interact with various proteins, such as metabolic enzymes and transporters, to be eliminated from the body. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target.

The process involves:

Defining the Binding Site: Identifying the active or allosteric site on the target protein.

Sampling Conformations: Placing the ligand (4-Hydroxy Triamterene Sulfate) in the binding site in numerous possible conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

Following docking, MD simulations can be run on the resulting ligand-protein complex to refine the pose and calculate the binding free energy more accurately. This provides a quantitative measure of the interaction strength, helping to identify key amino acid residues that stabilize the ligand through hydrogen bonds, electrostatic interactions (especially with the charged sulfate group), or hydrophobic interactions.

Cheminformatics and QSAR/QSPR Modeling (Quantitative Structure-Activity/Property Relationships)

Cheminformatics applies computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are a key component of this field. These models aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

For a class of compounds like pteridine derivatives, a QSAR model could be developed to predict a specific biological activity, such as inhibition of a particular enzyme or transport protein. The model would be built using a dataset of related molecules and their experimentally measured activities.

The process involves:

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Building: A statistical method, such as multiple linear regression or machine learning, is used to create an equation linking the descriptors to the activity/property.

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

While a specific QSAR/QSPR model for 4-Hydroxy Triamterene Sulfate is not documented, one could theoretically be developed to predict properties like its renal clearance rate or affinity for organic anion transporters based on its structural features compared to other drug metabolites.

Development of Predictive Models based on Molecular Descriptors

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of modern computational drug discovery. nih.govresearchgate.net These models establish a mathematical correlation between the chemical structures of compounds and their biological activities or physicochemical properties. nih.gov This is achieved by calculating molecular descriptors—numerical values that encode different aspects of a molecule's structure—and using them to build predictive algorithms. researchgate.netbiorxiv.org

For compounds related to 4-Hydroxy Triamterene Sulfate, QSAR models have been developed to predict various endpoints. The development of such models typically involves calculating a wide array of molecular descriptors, such as constitutional, topological, geometric, and electronic parameters. biorxiv.org Machine learning algorithms like support vector machines, random forests, and deep neural networks are then employed to construct the predictive models. nih.govnih.gov For instance, predictive models have been successfully built for drug clearance pathways and other ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for assessing the viability of a drug candidate. nih.govnih.gov

In the context of diuretics, machine learning algorithms have been used to create models that can predict diuretic resistance using common clinical variables, demonstrating the power of predictive modeling in this therapeutic area. nih.gov For pteridine derivatives, the structural class to which triamterene belongs, 3D-QSAR models have been developed to identify key chemical features responsible for inhibitory activity against specific protein targets. nih.govresearchgate.net These models help in understanding how structural modifications, such as the addition of the hydroxyl and sulfate groups in 4-Hydroxy Triamterene Sulfate, might influence biological activity.

Table 1: Examples of Molecular Descriptor Classes Used in Predictive Modeling

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic molecular composition and size |

| Topological | Wiener Index, Randić Index, Kier & Hall Connectivity Indices | Atomic connectivity and branching |

| Geometrical | Molecular Surface Area, Molecular Volume, Shadow Indices | 3D shape and size of the molecule |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO Energies | Distribution of electrons and reactivity |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA), pKa | Solubility, permeability, and ionization state |

This table provides a generalized overview of descriptor classes commonly used in QSAR and other predictive models.

Virtual Screening for Related Chemical Entities

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method has been applied to triamterene and its structural analogs to explore new therapeutic possibilities and to identify novel chemical entities with desired biological activities. uran.uaresearchgate.netmdpi.com

One notable application involved a virtual screening of over 2,000 FDA-approved drugs to identify potential inhibitors of the VEGFR-2 and c-Met receptors, which are implicated in cancer. mdpi.comnih.gov In this study, triamterene was identified as a promising dual inhibitor, demonstrating significant binding affinity for both receptors. mdpi.com Molecular docking, a key component of virtual screening, predicted that triamterene binds to the catalytic sites of these proteins with high affinity. mdpi.comnih.gov

Similarly, in silico screening of synthetic analogues of triamterene has been conducted to discover new compounds with enhanced diuretic properties. uran.uaresearchgate.net These studies involve creating a combinatorial library of related structures and then using molecular docking to predict their affinity for the epithelial sodium channel (ENaC), the primary target for triamterene's diuretic action. uran.uanih.gov This approach allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net The screening of pteridine derivatives, the core scaffold of triamterene, has also led to the identification of inhibitors for other targets, such as pteridine reductase in parasites. nih.govresearchgate.net

Table 2: Results of a Virtual Screening Study Identifying Triamterene as a Dual Inhibitor

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| VEGFR-2 | -8.0 | Arg1030, Val1031, Arg977 |

| c-Met | -8.0 | His1202, Val1220, Ala1221, Asp1222 |

Data sourced from a computational screening analysis of FDA-approved drugs. mdpi.com

In Silico Prediction of Biotransformation and Interaction Sites

Understanding how a compound is metabolized and where it interacts with biological targets is crucial. In silico tools are invaluable for predicting these aspects for compounds like 4-Hydroxy Triamterene Sulfate.

The biotransformation of triamterene to 4-Hydroxy Triamterene Sulfate involves two main steps: a Phase I hydroxylation followed by a Phase II sulfation. drugbank.com Computational tools like BioTransformer can predict the metabolic fate of small molecules. biotransformer.canih.govresearchgate.net By inputting the structure of triamterene, these programs can predict its Phase I metabolite, 4-hydroxytriamterene, through models of cytochrome P450 (CYP) enzyme activity. biotransformer.ca Subsequently, using the structure of 4-hydroxytriamterene as input, the software can predict its conjugation to a sulfate group, a common Phase II reaction, thus predicting the formation of 4-Hydroxy Triamterene Sulfate. biotransformer.ca These tools are built on knowledge bases of metabolic reactions and machine learning algorithms trained on extensive experimental data. researchgate.netbiorxiv.org

Molecular docking is the primary in silico method for predicting the interaction sites of a molecule with its target protein. ijfmr.comekb.eg For triamterene, docking studies have elucidated its binding mode within the kinase domains of VEGFR-2 and c-Met. mdpi.com These models show the specific amino acid residues that form hydrogen bonds and hydrophobic interactions with the triamterene molecule, providing a detailed picture of the interaction site at an atomic level. mdpi.com For instance, the analysis predicted hydrogen bonding between triamterene and residues like Arg1030 in VEGFR-2 and His1202 in c-Met. mdpi.com While specific docking studies on 4-Hydroxy Triamterene Sulfate are not widely published, the same computational approach could be readily applied to predict how the addition of the hydroxyl and sulfate groups alters its binding to various protein targets, including its known transporter proteins.

Stability Studies and Degradation Pathway Elucidation

Forced Degradation Studies under Various Stress Conditions

Forced degradation studies, or stress testing, are performed to accelerate the degradation of a drug substance to predict its long-term stability and to develop stability-indicating analytical methods. nih.gov While specific forced degradation data for 4-Hydroxy Triamterene (B1681372) Sulfate (B86663), Sodium Salt is not extensively available in the public domain, the following sections outline the expected degradation behaviors based on the known chemistry of its parent compound, triamterene, and related chemical structures such as pteridine (B1203161) derivatives and phenolic sulfate esters.

Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acidic or basic conditions. nih.gov For 4-Hydroxy Triamterene Sulfate, Sodium Salt, two primary sites are susceptible to hydrolysis: the sulfate ester linkage and the pteridine ring system.

The sulfate ester of a phenolic compound can undergo hydrolysis to yield the parent phenol, in this case, 4-Hydroxy Triamterene, and sulfuric acid. This reaction is typically accelerated in acidic conditions.

Potential Hydrolytic Degradation Product:

4-Hydroxy Triamterene: Cleavage of the sulfate ester bond would result in the formation of 4-Hydroxy Triamterene.

The pteridine ring itself, while generally stable, could potentially undergo hydrolytic degradation under harsh acidic or basic conditions, possibly leading to the opening of the pyrimidine (B1678525) or pyrazine (B50134) rings. However, this would likely require more extreme conditions than the hydrolysis of the sulfate ester.

Table 1: Anticipated Hydrolytic Degradation of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |

| Acidic (e.g., HCl) | Hydrolysis of the sulfate ester | 4-Hydroxy Triamterene |

| Basic (e.g., NaOH) | Potential hydrolysis of the sulfate ester and possible pteridine ring modifications | 4-Hydroxy Triamterene and other minor degradants |

| Neutral (Water) | Slow hydrolysis of the sulfate ester | 4-Hydroxy Triamterene |

Oxidative degradation can occur when the drug substance is exposed to oxidizing agents. The this compound molecule has several moieties that could be susceptible to oxidation, including the phenolic group (even as a sulfate ester, it can be hydrolyzed first), the amino groups, and the pteridine ring system.

Pteridine derivatives are known to be susceptible to oxidation. nih.gov The presence of amino and hydroxyl groups on the pteridine ring can influence the position of oxidation. Phenolic compounds, in general, are prone to oxidation, which can lead to the formation of quinone-type structures. researchgate.netwikipedia.org The amino groups on the pteridine ring can also be oxidized.

Potential Oxidative Degradation Products:

Quinone-like derivatives: Oxidation of the phenolic ring could lead to the formation of corresponding quinones.

N-oxides: The nitrogen atoms in the pteridine ring could be oxidized to form N-oxides.

Degradation products from ring opening: Severe oxidation could lead to the cleavage of the pteridine ring system.

Table 2: Anticipated Oxidative Degradation of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |

| Oxidizing Agent (e.g., H₂O₂) | Oxidation of the pteridine ring, amino groups, and/or the phenyl ring | N-oxides, quinone-like structures, and ring-opened products |

Photolytic degradation occurs when a drug substance is exposed to light. The parent compound, triamterene, is known to be photosensitive. researchgate.net It is therefore highly probable that this compound also exhibits sensitivity to light, particularly UV radiation. The pteridine ring system is a known chromophore that can absorb UV light, leading to electronic excitation and subsequent chemical reactions.

Photodegradation can proceed through various mechanisms, including photo-oxidation, photo-hydrolysis, or isomerization. For pteridine derivatives, photodegradation can lead to complex mixtures of products. nih.gov

Potential Photolytic Degradation Products:

Products resulting from the oxidation or cleavage of the pteridine ring.

Isomeric products.

Table 3: Anticipated Photolytic Degradation of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |

| UV/Visible Light | Photo-oxidation, photo-rearrangement, or cleavage of the pteridine ring | Various photoproducts, potentially including ring-opened species |

Thermal degradation is the breakdown of a molecule at elevated temperatures. The stability of this compound to heat would depend on its melting point and the intrinsic stability of its functional groups. While specific data is unavailable, general knowledge suggests that organic salts can decompose at high temperatures. semanticscholar.org The parent compound, triamterene, has a high melting point of 316 °C. researchgate.net The sodium salt form may have different thermal properties.

Potential Thermal Degradation Products:

Decomposition could lead to the cleavage of the sulfate group and fragmentation of the pteridine ring.

At very high temperatures, charring and the release of gases like SO₂ and NOx would be expected.

Table 4: Anticipated Thermal Degradation of this compound

| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) |

| High Temperature | Cleavage of the sulfate group, fragmentation of the pteridine ring, and general decomposition | Various smaller molecules, potentially including SO₂ and NOx |

Identification and Characterization of Degradation Products

The identification and structural elucidation of impurities and degradation products are crucial for ensuring the safety of a drug substance. conicet.gov.ar This typically involves a combination of chromatographic separation and advanced spectroscopic techniques.

A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, would be the first step to separate the degradation products from the parent compound and from each other. nih.govpharmatutor.org

Once separated, the structural elucidation of the degradation products would be achieved using a combination of the following techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for obtaining the molecular weight and fragmentation patterns of the degradation products. mdpi.com By comparing the fragmentation of the degradants with that of the parent drug, it is often possible to deduce the site of modification.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the degradation products, further aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹³C, and various 2D techniques like COSY, HSQC, and HMBC) is the most definitive technique for the complete structural elucidation of unknown compounds. conicet.gov.arveeprho.com It provides detailed information about the connectivity of atoms in a molecule. Isolation of the degradation products, often by preparative HPLC, is usually required for NMR analysis.

Table 5: Analytical Techniques for Characterization of Degradation Products

| Technique | Information Provided |

| HPLC-PDA | Separation of degradants, preliminary identification based on UV spectra |

| LC-MS/MS | Molecular weight and fragmentation patterns |

| HRMS | Accurate mass and elemental composition |

| NMR (¹H, ¹³C, 2D) | Definitive structural elucidation |

Kinetic Studies of Degradation Processes

Kinetic studies of degradation processes are essential to predict the shelf-life of a compound under various environmental conditions. These studies typically involve exposing the compound to stress conditions such as heat, humidity, light, and different pH values, and then monitoring the rate of degradation over time.

For this compound, specific kinetic studies detailing its degradation rates under various conditions are not extensively reported in the available scientific literature. However, general principles of drug degradation kinetics would apply. A typical approach would involve subjecting the compound to forced degradation under acidic, basic, oxidative, and photolytic conditions. rjptonline.org

Hydrolytic Degradation: The sulfate ester linkage in this compound could be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of 4-Hydroxy Triamterene. The rate of this hydrolysis would be dependent on pH and temperature. Kinetic studies would involve determining the order of the reaction (e.g., zero-order, first-order) and the rate constant (k) at different pH values and temperatures.

Oxidative Degradation: The pteridine ring system and the amino groups in the molecule could be susceptible to oxidation. Forced degradation studies would typically use an oxidizing agent like hydrogen peroxide to investigate this pathway. irjponline.org A material safety data sheet for this compound indicates that it is incompatible with strong oxidizing agents, suggesting a potential for oxidative degradation.

Photodegradation: The parent compound, Triamterene, is known to be photosensitive. iarc.fr It is plausible that this compound also exhibits photosensitivity. Photostability studies would involve exposing the compound to light of specific wavelengths and intensities, as mandated by ICH guidelines, to determine the rate and nature of photodegradation.

While specific kinetic data is not publicly available, a hypothetical representation of degradation under different stress conditions is presented in the table below. This table illustrates the type of data that would be generated from such studies.

| Stress Condition | Agent | Temperature (°C) | Duration (hours) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 4-Hydroxy Triamterene |

| Base Hydrolysis | 0.1 M NaOH | 60 | 24 | 4-Hydroxy Triamterene |

| Oxidation | 3% H₂O₂ | 25 | 24 | Oxidized derivatives of the pteridine ring |

| Photodegradation | UV/Visible Light | 25 | 48 | Photodegradants (unspecified) |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient (API) or, in this case, its metabolite, due to degradation. A key feature of a SIAM is its ability to separate the intact compound from its degradation products and any other potential impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for developing such methods. researchgate.net

The development of a stability-indicating HPLC method for this compound would involve the following steps:

Forced Degradation: Samples of the compound would be subjected to forced degradation under hydrolytic, oxidative, and photolytic stress conditions to generate potential degradation products. rjptonline.org

Method Development and Optimization: A reversed-phase HPLC method would be developed. This involves selecting an appropriate column (e.g., C18), mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector (typically a UV detector). The method parameters, such as the mobile phase composition, pH, flow rate, and column temperature, would be optimized to achieve adequate separation between the parent compound and all degradation products.